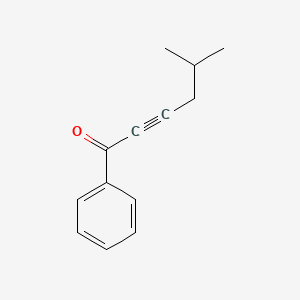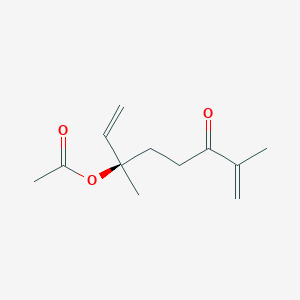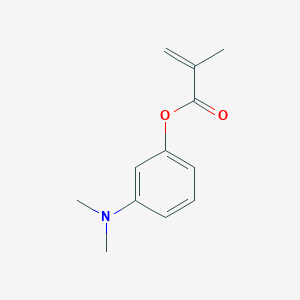
1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the benzene ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride . The methoxy groups are then added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Scientific Research Applications
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
65192-90-7 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butyl-2,5-dimethoxyphenyl)methyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C25H36O4/c1-24(2,3)18-14-20(26-7)16(12-22(18)28-9)11-17-13-23(29-10)19(25(4,5)6)15-21(17)27-8/h12-15H,11H2,1-10H3 |
InChI Key |
JAJKSHMJLOAZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)OC)CC2=CC(=C(C=C2OC)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


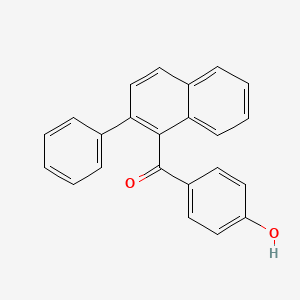
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
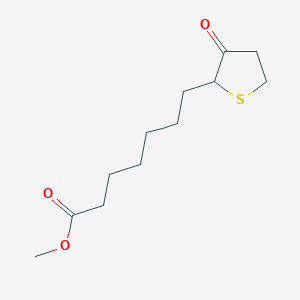

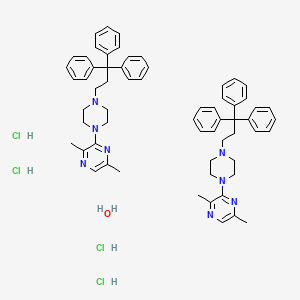

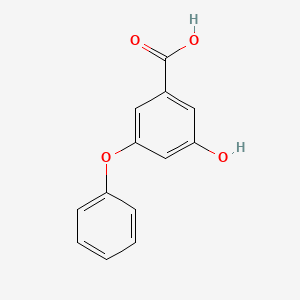
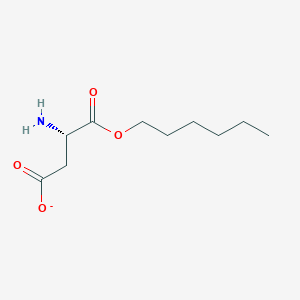
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)

